molecular formula C5H5IO2 B3193934 2-Propynoic acid, 3-iodo-, ethyl ester CAS No. 77190-24-0

2-Propynoic acid, 3-iodo-, ethyl ester

Cat. No. B3193934
CAS RN: 77190-24-0
M. Wt: 224 g/mol
InChI Key: ONFCLMDQAGFOQB-UHFFFAOYSA-N
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Description

“2-Propynoic acid, 3-iodo-, ethyl ester” is an olefinic compound that is functionally related to an acrylic acid . It is mainly used as an important intermediate in organic synthesis . It can be used to synthesize drugs, pesticides, spices, and other organic compounds . It can also be used to prepare compounds that participate in the physiological activities of plants .


Synthesis Analysis

“2-Propynoic acid, 3-iodo-, ethyl ester” is generally prepared by iodination- (E)-3-bromoethyl acrylate or iodination- (E)-The reaction of ethyl 3-chloroacrylate .


Molecular Structure Analysis

The molecular formula of “2-Propynoic acid, 3-iodo-, ethyl ester” is C5H5IO2 . The molecular weight is 224 . The 3D structure of the compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The boiling point of “2-Propynoic acid, 3-iodo-, ethyl ester” is predicted to be 200.1±23.0 °C . The density is predicted to be 1.919±0.06 g/cm3 .

Scientific Research Applications

Hydrohalogenation of Propiolic Derivatives

2-Propynoic acid, 3-iodo-, ethyl ester serves as a starting material for the selective preparation of (Z)-β-iodo-propenamides and β-iodo-propenoic esters through hydrohalogenation. This process, involving the reaction with AlCl3 and NaI in the presence of t-BuOH in dichloromethane, is noted for its high yields and room temperature operation, highlighting the compound's utility in synthesizing structurally specific derivatives compatible with acid-sensitive groups (Feray, Perfetti, & Bertrand, 2009).

Synthesis of Bis(indol-3-yl) Compounds

The compound is also utilized in the regioselective synthesis of 3,3-bis(indolyl)propanoic acid derivatives through iron(III)-catalyzed hydroarylation with indoles. This process produces high yields of bis(indol-3-yl) compounds, which are significant for their biological and pharmaceutical applications. The high regioselectivity and utility of this reaction underscore the compound's role in creating complex organic molecules with potential therapeutic benefits (Kutubi & Kitamura, 2011).

Additions to Ethyl (Ethylthio)propynoate

Further research has explored the reactions of electrophilic and nucleophilic reagents with derivatives of 2-propynoic acid, such as ethyl (ethylthio)propynoate. These studies provide insights into the reactivity and interaction patterns of the carbon atoms within the molecule, contributing to a deeper understanding of its chemical behavior and the development of novel synthetic strategies (Bonnema, Alkema, & Arens, 2010).

Future Directions

As an important intermediate in organic synthesis, “2-Propynoic acid, 3-iodo-, ethyl ester” has potential applications in the synthesis of various organic compounds, including drugs, pesticides, and spices . Its use in preparing compounds that participate in the physiological activities of plants also suggests potential applications in plant biology and agriculture .

properties

IUPAC Name

ethyl 3-iodoprop-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IO2/c1-2-8-5(7)3-4-6/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFCLMDQAGFOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466914
Record name 2-Propynoic acid, 3-iodo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propynoic acid, 3-iodo-, ethyl ester

CAS RN

77190-24-0
Record name 2-Propynoic acid, 3-iodo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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